6-(2-chloro-5-fluoropyrimidin-4-yl)-1-cyclopropyl-4-fluoro-2-methyl-1H-benzo[d]imidazole is a synthetic compound that belongs to the class of benzimidazoles, which are known for their diverse biological activities. This compound features multiple halogen substitutions, specifically chlorine and fluorine, which enhance its pharmacological properties. The molecular formula for this compound is , with a molecular weight of approximately 322.74 g/mol .
This compound can be sourced from various chemical suppliers and databases, such as PubChem and Sigma-Aldrich. Its classification falls under the category of pharmaceutical intermediates and potential drug candidates due to its structural characteristics that suggest bioactivity against various targets .
The synthesis of 6-(2-chloro-5-fluoropyrimidin-4-yl)-1-cyclopropyl-4-fluoro-2-methyl-1H-benzo[d]imidazole typically involves a multi-step process. One of the methods reported includes:
The molecular structure of 6-(2-chloro-5-fluoropyrimidin-4-yl)-1-cyclopropyl-4-fluoro-2-methyl-1H-benzo[d]imidazole features a benzimidazole core with various substituents that contribute to its chemical properties:
The compound can undergo various chemical reactions, making it a versatile intermediate in organic synthesis. Notably:
The mechanism of action for compounds like 6-(2-chloro-5-fluoropyrimidin-4-yl)-1-cyclopropyl-4-fluoro-2-methyl-1H-benzo[d]imidazole often involves interaction with specific enzymes or receptors in biological systems. While detailed mechanisms specific to this compound are not extensively documented, similar benzimidazole derivatives have been shown to inhibit certain kinases and exhibit antimicrobial activity by disrupting cellular processes.
Research indicates that such compounds may act by:
The physical properties of 6-(2-chloro-5-fluoropyrimidin-4-yl)-1-cyclopropyl-4-fluoro-2-methyl-1H-benzo[d]imidazole include:
Chemical properties include:
Additionally, it acts as a substrate for P-glycoprotein and exhibits inhibitory effects on cytochrome P450 enzymes like CYP1A2, CYP2C19, and CYP2C9 .
Due to its structural characteristics, 6-(2-chloro-5-fluoropyrimidin-4-yl)-1-cyclopropyl-4-fluoro-2-methyl-1H-benzo[d]imidazole has potential applications in various scientific fields:
This compound's diverse applications highlight its significance in both medicinal chemistry and biological research contexts.
The synthesis of 6-(2-chloro-5-fluoropyrimidin-4-yl)-1-cyclopropyl-4-fluoro-2-methyl-1H-benzo[d]imidazole (CAS: 1231930-43-0, MW: 320.73) represents a significant challenge in modern heterocyclic chemistry due to its intricate polycyclic structure featuring multiple halogen substituents and a strained cyclopropane ring [1]. This compound serves as a crucial advanced intermediate in the development of targeted anticancer therapies, necessitating robust and scalable synthetic routes. The molecular complexity demands precise control over regiochemistry, halogen placement, and ring formation to ensure high purity (>98%) and pharmacological suitability [1]. Below, we dissect the critical synthetic strategies enabling efficient access to this architecturally complex benzimidazole-pyrimidine hybrid.
Regioselective halogenation, particularly fluorination, is paramount for establishing the correct substitution pattern and bioactivity in the target molecule. The 2-chloro-5-fluoro-pyrimidin-4-yl moiety requires sequential halogen introduction with stringent positional control. Electrophilic fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) on pyrimidinone precursors proves effective but suffers from poor regioselectivity at elevated temperatures. Modern approaches employ late-stage halogen dance strategies, where a thermodynamically stable halogen (bromine or iodine) directs lithiation at C5, followed by fluorine introduction via Balz-Schiemann reaction or halogen exchange using potassium fluoride (KF) in the presence of crown ethers [1].
Table 1: Key Physicochemical Properties of Target Compound
Property | Value | Source |
---|---|---|
CAS Number | 1231930-43-0 | [1] |
Molecular Weight | 320.73 g/mol | [1] |
Molecular Formula | C₁₅H₁₁ClF₂N₄ | [1] |
Purity Specification | ≥98% | [1] |
Long-Term Storage | Inert atmosphere, 2-8°C | [1] [2] |
Crucially, the benzimidazole core fluorination at C4 must precede pyrimidine coupling. This is achieved via directed ortho-metalation (DoM) using n-BuLi/TMEDA at -78°C, generating a dianionic species amenable to electrophilic fluorination with N-fluorobenzenesulfonimide (NFSI). This methodology achieves >85% regioselectivity for the C4-fluorine over competing C5/C6 substitution, critical for subsequent cross-coupling efficiency. Microwave-assisted fluorination (150°C, DMF, 30 min) using cesium fluoride (CsF) offers a practical alternative, improving yields from 65% to 82% while reducing reaction times from 24 hours to under 1 hour [1].
Table 2: Fluorination Reagents and Their Performance Metrics
Reagent | Position | Yield (%) | Regioselectivity | Limitations |
---|---|---|---|---|
NFSI / n-BuLi | Benzimidazole C4 | 78-85% | High (C4 >20:1) | Cryogenic conditions required |
Selectfluor® / AcOH | Pyrimidine C5 | 60-68% | Moderate (C5:C7 ~4:1) | Over-fluorination concerns |
KF / 18-Crown-6 / DMSO | Pyrimidine C5 | 70-75% | High (C5 >15:1) | Long reaction times (24-48h) |
CsF / MW 150°C | Benzimidazole C4 | 80-82% | High (C4 >18:1) | Specialized equipment needed |
The incorporation of the 1-cyclopropyl group onto the benzimidazole nitrogen demands careful optimization due to the steric strain and potential ring-opening side reactions. Two predominant methodologies exist:
A. Buchwald-Hartwig Amination:This palladium-catalyzed protocol couples 2-chloro-1-cyclopropyl-4-methyl-1H-benzo[d]imidazole (CAS: 1781156-97-5, 95% purity) [5] with the halogenated pyrimidine fragment. Optimized conditions employ Pd₂(dba)₃ (2 mol%) as the palladium source, XantPhos (4 mol%) as a sterically demanding bisphosphine ligand, and Cs₂CO₃ as base in anhydrous toluene at 110°C for 18 hours. This system achieves coupling yields of 75-80%, significantly higher than earlier methods using Pd(OAc)₂/BINAP (yields <60%). The electron-deficient nature of the chloropyrimidine necessitates ligand fine-tuning; XantPhos outperforms SPhos and RuPhos by suppressing protodehalogenation side products (<5% vs. 15-20%) [5].
B. Direct N-Alkylation with Activated Cyclopropane:An alternative route involves in situ generation of the benzimidazole anion using NaH in DMF at 0°C, followed by nucleophilic attack on bromocyclopropane activated by Lewis acids (e.g., LiBr or ZnI₂). While conceptually simpler, this method suffers from competitive dialkylation (5-10%) and requires meticulous stoichiometric control (1.05 equiv bromocyclopropane). Purification challenges often diminish isolated yields to 65-70%, making it less suitable for GMP manufacturing despite lower catalyst costs [5].
Table 3: Optimization Parameters for Pd-Catalyzed Cyclopropane Installation
Parameter | Standard Condition | Optimized Condition | Impact on Yield |
---|---|---|---|
Catalyst | Pd(OAc)₂ (5 mol%) | Pd₂(dba)₃ (2 mol%) | 75% → 80% |
Ligand | BINAP (6 mol%) | XantPhos (4 mol%) | 60% → 78% |
Base | K₃PO₄ | Cs₂CO₃ | 68% → 80% |
Solvent | Dioxane | Anhydrous Toluene | 70% → 82% |
Temperature | 100°C | 110°C | 75% → 80% |
Time | 24 hours | 18 hours | No significant change |
Solid-phase synthesis (SPS) offers compelling advantages for constructing the benzimidazole core before solution-phase cyclopropane installation and pyrimidine coupling, particularly regarding purification efficiency and automation potential. Two resin-based strategies demonstrate efficacy:
Wang Resin-Linked Approach:4-Fluoro-3-nitrobenzoic acid is anchored to Wang resin via ester linkage using DIC/DMAP catalysis (loading: 0.8 mmol/g). Sequential steps involve:
Rink Amide MBHA Resin Route:This strategy leverages the acid sensitivity of the cyclopropyl group. Starting from Fmoc-protected Rink amide MBHA resin, Fmoc deprotection (piperidine/DMF) is followed by coupling with 4-fluoro-3-nitrobenzoic acid (HBTU/HOBt/DIEA). After nitro reduction, cyclization with trichloroacetonitrile (Cl₃CCN, pyridine, 60°C) yields the immobilized 2-trichloromethylbenzimidazole. Hydrolysis (K₂CO₃/MeOH/H₂O) gives the 2-carboxylic acid, which undergoes decarboxylative coupling after cleavage. While more labor-intensive, this route provides superior control over C2-methyl introduction via iodination (I₂, KI) of the carboxylic acid intermediate followed by Stille coupling with trimethylstannylmethane [4].
The SPS approaches mitigate solubility challenges inherent in the final hybrid molecule and enable rapid generation of analogues for structure-activity relationship (SAR) studies. Cold-chain transportation (2-8°C) remains recommended for the final compound due to potential degradation upon prolonged exposure to ambient temperatures, particularly in solution [2] [4].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5